3-(4-fluorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-fluorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that includes a furochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the furochromenone core through a series of cyclization reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(4-fluorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-fluorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta©furo(2,3-f)chromen-7-one
- (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- Sodium (6E)-7-{4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl}-3,5-dihydroxy-6-heptenoate
Uniqueness
What sets 3-(4-fluorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one apart from similar compounds is its specific structural features, such as the furochromenone core and the presence of fluorine, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H19FO3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,9-dimethyl-6-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H19FO3/c1-11(2)19-12(3)16-9-17-18(14-5-7-15(23)8-6-14)10-25-20(17)13(4)21(16)26-22(19)24/h5-11H,1-4H3 |
InChI Key |
RBBNTBWDNTYVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)C)C(C)C |
Origin of Product |
United States |
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